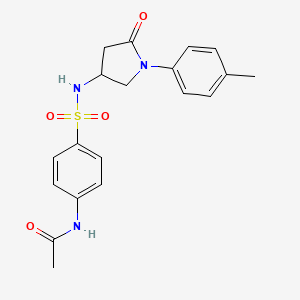
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide, also known as NSC-631570 or SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Synthesis and Evaluation of Novel Compounds : Research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. These efforts aim to address the need for more effective treatments against resistant strains of bacteria and fungi. Compounds derived from N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide have been evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results against a variety of microbial strains (Darwish et al., 2014).
Antitumor Activity
- Novel Antitumor Derivatives : Investigations into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing biologically active pyrazole moieties derived from sulfamoyl compounds have shown significant antitumor activity. These studies highlight the potential of these compounds in developing new therapeutic agents for cancer treatment. One study found a compound more effective than the reference drug, doxorubicin, suggesting a promising avenue for future cancer therapy research (Alqasoumi et al., 2009).
Antioxidant Activity
- Amidomethane Sulfonyl-Linked Bis Heterocycles : The antioxidant activity of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles prepared from derivatives has been explored. A specific derivative exhibited excellent antioxidant activity surpassing that of Ascorbic acid. This suggests potential therapeutic applications in managing oxidative stress-related diseases (Talapuru et al., 2014).
Propriétés
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-3-7-17(8-4-13)22-12-16(11-19(22)24)21-27(25,26)18-9-5-15(6-10-18)20-14(2)23/h3-10,16,21H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQHKPDVISSFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

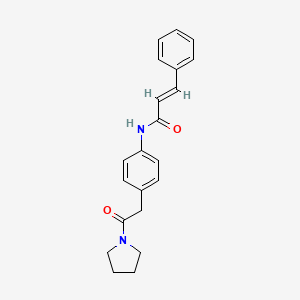
![Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride](/img/structure/B2411572.png)
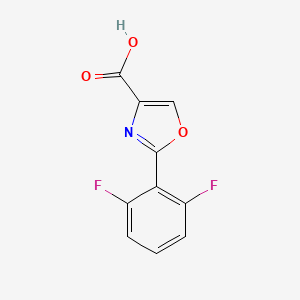
![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)
![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)
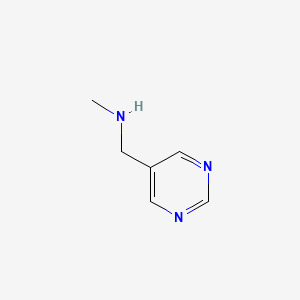
![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)
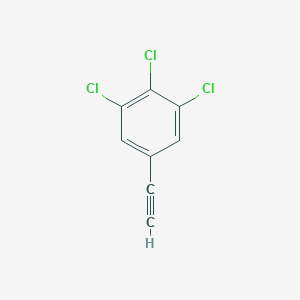

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)
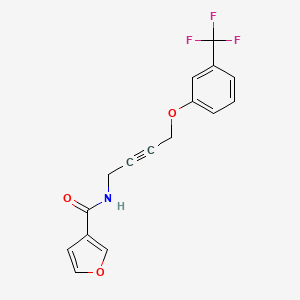
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)